4-Tert-butyl-4'-chloro-3'-methylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Tert-butyl-4’-chloro-3’-methylbenzophenone, also known as (4-tert-butylphenyl) (4-chloro-3-methylphenyl)methanone, is a chemical compound with the molecular weight of 286.8 .

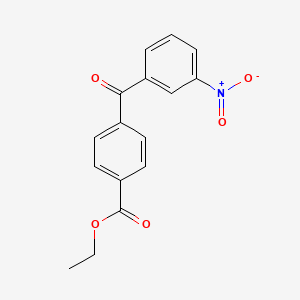

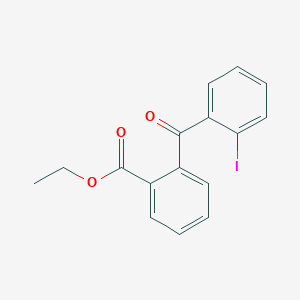

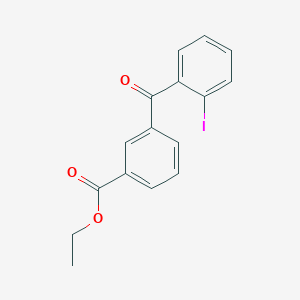

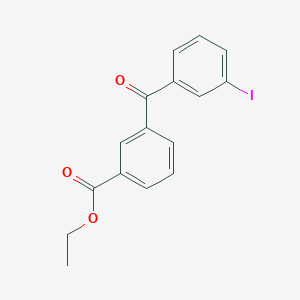

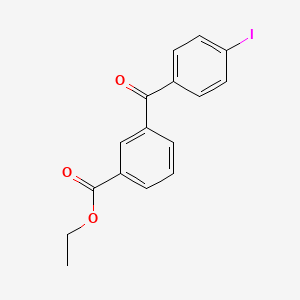

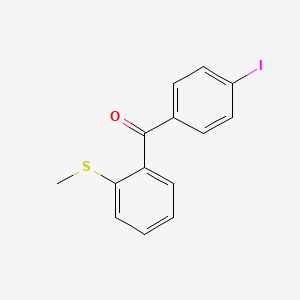

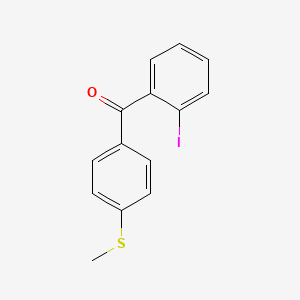

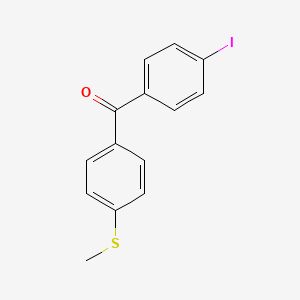

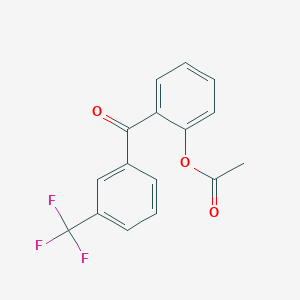

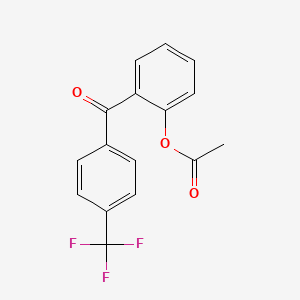

Molecular Structure Analysis

The InChI code for 4-Tert-butyl-4’-chloro-3’-methylbenzophenone is 1S/C18H19ClO/c1-12-11-14(7-10-16(12)19)17(20)13-5-8-15(9-6-13)18(2,3)4/h5-11H,1-4H3 . This provides a standardized way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

Polymer Stabilization

4-Tert-butyl-4'-chloro-3'-methylbenzophenone plays a significant role in stabilizing polymers. For instance, 2-Tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, a closely related compound, is an effective stabilizer for thermal degradation of butadiene type polymers, particularly in an oxygen-free atmosphere. Its bifunctional mechanism involves polymer radical trapping by the acrylate group and fast hydrogen transfer from intramolecular hydrogen-bonded phenolic hydroxyl groups, leading to stable phenoxyl radicals (Yachigo et al., 1988).

Synthesis and Magnetism in Metal Compounds

The compound has been used in the synthesis of metal compounds. For example, a Schiff-base proligand was prepared from 4-tert-butyl-2,6-diformylphenol and 2-aminophenol, leading to various compounds with different arrangements of metal atoms and nuclearities. These compounds exhibited magnetic properties, such as weak ferromagnetic and antiferromagnetic interactions, and some showed single-molecule magnet behavior under an applied dc field (Yadav et al., 2015).

Advancements in Polymer Chemistry

The synthesis of new polyimides (PIs) containing di-tert-butyl side groups has been achieved using 4-(4-amino-2-chlorophenyl)-1-(4-aminophenoxy)-2,6-di-tert-butylbenzene. These polymers exhibited desirable characteristics such as low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, making them suitable for various advanced applications (Chern et al., 2009).

Antioxidant Activity

2,6-Di-(tert-butyl)-4-methylphenol, a compound related to 4-Tert-butyl-4'-chloro-3'-methylbenzophenone, is known for its antioxidant properties in polyethylene production. Its oxidation product was identified as 3,3′, 5,5′-tetra-bis(tert-butyl)-stilbenequinone, which is significant in the context of polyethylene film discoloration (Daun et al., 1974).

Mechanism of Action

Mode of Action

It’s known that benzylic halides, a group to which this compound belongs, typically react via sn1 or sn2 pathways . The specific interaction with its targets and the resulting changes would depend on the nature of these targets.

Biochemical Pathways

Benzylic compounds are known to participate in various reactions, including those at the benzylic position . The downstream effects would depend on the specific pathways involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Tert-butyl-4’-chloro-3’-methylbenzophenone . These factors could include temperature, pH, presence of other molecules, and more.

properties

IUPAC Name |

(4-tert-butylphenyl)-(4-chloro-3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClO/c1-12-11-14(7-10-16(12)19)17(20)13-5-8-15(9-6-13)18(2,3)4/h5-11H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHWOQHCRNKZGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701174156 |

Source

|

| Record name | (4-Chloro-3-methylphenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701174156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951891-26-2 |

Source

|

| Record name | (4-Chloro-3-methylphenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-methylphenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701174156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.